

# Application Note: Structural Elucidation and Spectral Assignment of 4'-Hydroxy-7-methoxyflavan

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## Compound of Interest

Compound Name: 4'-Hydroxy-7-methoxyflavan

CAS No.: 27348-54-5

Cat. No.: B1199469

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## Introduction & Structural Scope

Target Molecule: **4'-Hydroxy-7-methoxyflavan** (also known as 7-methoxy-4'-hydroxyflavan).[1]

Chemical Formula: C<sub>16</sub>H<sub>16</sub>O<sub>3</sub> Molecular Weight: 256.30 g/mol Core Scaffold: 2-Phenylchroman (Flavan).[1]

Critical Distinction: This protocol specifically addresses the flavan (saturated C-ring, no carbonyl). Researchers must not confuse this with Isopratinol (the flavone) or Sterubin analogs (flavanones), as the C-ring NMR signals differ drastically.

## Key Structural Features for NMR Detection:

- Chiral Center (C2): The molecule is chiral.[1] Natural isolates are often enantiopure (typically S-configuration), while synthetic samples may be racemic.[1]
- C-Ring Saturation: The absence of a C4 carbonyl results in high-field methylene signals for C3 and C4, distinct from the downfield signals of flavanones.[1]
- Substituent Pattern:
  - Ring A: 7-Methoxy group (Resorcinol-type substitution).[1]

- Ring B: 4'-Hydroxy group (Para-substituted phenol system).[1]

## Experimental Protocol

### Sample Preparation

- Solvent Choice:
  - Recommended: Acetone-  
  
or Methanol-  
  
(CD<sub>3</sub>OD).[1] These solvents prevent peak broadening caused by hydrogen bonding of the 4'-OH group.[1]
  - Alternative: DMSO-  
  
is excellent for observing the phenolic hydroxyl proton (~9.0–9.5 ppm), which exchanges (disappears) in Methanol-  
  
.
  - Avoid: CDCl<sub>3</sub> if the sample is sparingly soluble or if sharp resolution of the hydroxyl proton is required.[1]
- Concentration: Dissolve 5–10 mg of purified compound in 600 μL of solvent. Filter through a 0.22 μm PTFE filter to remove particulates that cause magnetic field inhomogeneity.[1]

### Acquisition Parameters (600 MHz equivalent)

- Temperature: 298 K (25°C).[1]
- <sup>1</sup>H NMR: Pulse width 30°, Relaxation delay (D1) ≥ 1.0 s, Scans: 16–64.
- <sup>13</sup>C NMR: Power-gated decoupling, Relaxation delay (D1) ≥ 2.0 s (critical for quaternary carbons C4', C7, C8a, C4a), Scans: >1024.
- 2D Experiments: COSY (H-H connectivity), HSQC (C-H direct correlation), HMBC (Long-range C-H, optimized for 8 Hz coupling).

# Spectral Data Analysis

## 1H NMR Assignment Strategy

The 1H NMR spectrum is defined by three distinct zones: the aliphatic C-ring, the asymmetric A-ring, and the symmetric B-ring.

Position	Proton Type	Chemical Shift ( $\delta$ ppm)*	Multiplicity	coupling (J in Hz)	Assignment Logic
C-Ring					
H-2	Benzylic Ether	4.95 – 5.05	dd	$J \approx 10.0, 2.5$	Characteristic oxymethine; coupled to H-3ax/eq.
H-4	Benzylic CH <sub>2</sub>	2.70 – 2.95	m	-	Deshielded by aromatic A-ring.[1]
H-3	Methylene	1.90 – 2.20	m	-	Most shielded; complex multiplets due to stereochemistry.[1]
A-Ring					
H-5	Aromatic	6.90 – 7.00	d	$J \approx 8.5$	Most deshielded A-ring proton (peri to C4). [1]
H-6	Aromatic	6.40 – 6.50	dd	$J \approx 8.5, 2.5$	Ortho to 7-OMe; shielded.[1]
H-8	Aromatic	6.35 – 6.45	d	$J \approx 2.5$	Meta to H-6; shielded by 7-OMe and 1-O.
B-Ring					

H-2', 6'	Aromatic	7.20 – 7.30	d	J ≈ 8.5	AA'XX' system; Ortho to C2 attachment. [1]
H-3', 5'	Aromatic	6.75 – 6.85	d	J ≈ 8.5	Ortho to 4'- OH; shielded by electron donation.[1]
Subst.					
7-OMe	Methoxy	3.75 – 3.80	s	-	Sharp singlet.
4'-OH	Hydroxyl	9.20 – 9.40	br s	-	Visible in DMSO- or Acetone-

\*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by  $\pm 0.2$  ppm depending on solvent (Acetone vs. DMSO).

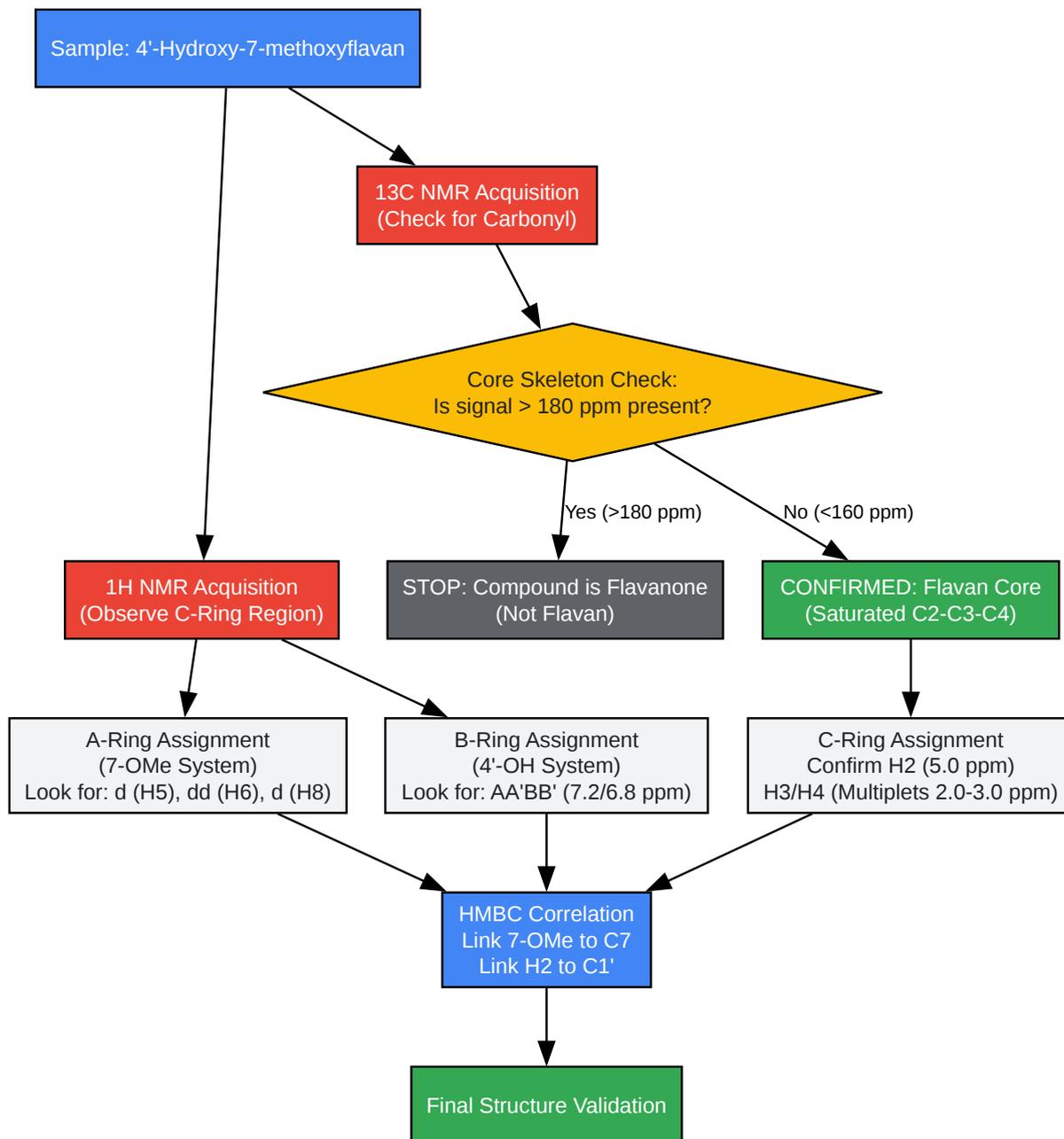
## 13C NMR Assignment Strategy

The 13C spectrum confirms the flavan core by the absence of a carbonyl signal (>190 ppm) and the presence of three high-field aliphatic carbons.

Position	Carbon Type	Shift ( $\delta$ ppm)	Assignment Note
C-2	Oxymethine	77.0 – 79.0	Chiral center; diagnostic for flavans.
C-4	Methylene	29.5 – 30.5	Benzylic; typically downfield of C-3.[1]
C-3	Methylene	24.0 – 25.5	Most shielded carbon in the skeleton.[1]
OMe	Methoxy	55.0 – 55.5	Standard methoxy shift.[1]
C-4'	Quaternary Ar	157.0 – 158.0	Oxygenated (Phenolic).[1]
C-7	Quaternary Ar	159.0 – 160.0	Oxygenated (Methoxy bearing).[1]
C-8a	Quaternary Ar	155.0 – 156.0	Junction carbon (Oxygen bearing).[1]
C-5	Methine Ar	129.0 – 130.5	
C-2', 6'	Methine Ar	127.5 – 128.5	
C-3', 5'	Methine Ar	115.0 – 116.0	Shielded by OH.
C-6	Methine Ar	107.0 – 108.0	Ortho to OMe.
C-8	Methine Ar	101.0 – 102.0	Ortho to OMe and O- heterocycle.
C-1'	Quaternary Ar	133.0 – 134.0	Attachment to C-2.[1]
C-4a	Quaternary Ar	113.0 – 114.0	Junction carbon.[1]

## Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from flavanones, and assigning regiochemistry.



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Caption: Logical workflow for distinguishing Flavans from Flavanones and assigning regiochemistry using 1D and 2D NMR.

## Discussion and Troubleshooting

## Distinguishing C3 vs. C4

A common error in flavan analysis is misassigning the methylene carbons C3 and C4.[1]

- Rule: C4 is benzylic (attached to A-ring).[1] It resonates downfield (~30 ppm) compared to C3 (~24-25 ppm).[1]
- Validation: In the HMBC spectrum, H-5 (the deshielded doublet on the A-ring) will show a strong 3-bond correlation to C-4, but not to C-3.[1] This is the definitive method to distinguish the two methylene groups.[1]

## Stereochemistry (C2)

The coupling constants of H-2 are critical for determining the conformation of the C-ring.[1]

- H-2 (dd): Typically shows a large coupling ( ( Hz) and a small coupling ( Hz) to the H-3 protons. This indicates that the phenyl ring at C-2 prefers the equatorial orientation in the half-chair conformation of the pyran ring.[1]

## Common Impurities

- Chalcones: If the ring closure was incomplete during synthesis, look for trans-olefinic protons ( Hz) around 7.5–8.0 ppm.
- Flavanones: If oxidation occurred, look for a carbonyl signal at ~190 ppm and a shift of H-2 to ~5.4 ppm.[1]

## References

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## Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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